molecular formula C7H11O8P B1264914 Valienone 7-phosphate

Valienone 7-phosphate

Cat. No. B1264914
M. Wt: 254.13 g/mol
InChI Key: OIBXQBFLSXHTEZ-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valienone 7-phosphate is a hydroxyalkyl phosphate that is valienone carrying a single monophosphate substituent at position 7. It is a member of cyclohexenones, an enone, a triol and a hydroxyalkyl phosphate. It derives from a valienone.

Scientific Research Applications

Valienone 7-phosphate in Biosynthesis

This compound plays a pivotal role in the biosynthesis of various bioactive compounds. Studies have illustrated its significance in the biosynthetic pathway of validamycin A, a prominent antifungal agent. Specifically, ValC, a type of C7‐cyclitol kinase, phosphorylates valienone and validone to form their 7-phosphate derivatives, a crucial step in validamycin biosynthesis (Minagawa et al., 2007). Similarly, this compound is identified as a critical intermediate in acarbose biosynthesis, as evidenced by the specific phosphorylation activities involving AcbM protein and AcbO protein, catalyzing key enzymatic mechanisms in the pathway (Zhang et al., 2002).

Analytical Method Development

A significant scientific application of this compound involves the development of analytical methods for its quantification, crucial for monitoring and optimizing the production of glycosidase inhibitor drugs. A notable example is the development of a pre-column derivatization high-performance liquid chromatography method for valienone, enhancing the understanding and control over the valienone production process in Streptomyces hygroscopicus (Cui et al., 2017).

Biochemical and Structural Insights

Research has also delved into the biochemical mechanisms and structural aspects of enzymes interacting with this compound. For instance, studies on the enzyme ValA from Streptomyces hygroscopicus have provided structural insights into sedoheptulose 7-phosphate cyclases, highlighting their role in the biosynthesis of natural products like validamycin A. These studies offer a detailed understanding of the enzyme's active site and substrate binding, contributing significantly to the field of biochemistry and enzyme engineering (Kean et al., 2014).

properties

Molecular Formula

C7H11O8P

Molecular Weight

254.13 g/mol

IUPAC Name

[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C7H11O8P/c8-4-1-3(2-15-16(12,13)14)5(9)7(11)6(4)10/h1,5-7,9-11H,2H2,(H2,12,13,14)/t5-,6+,7+/m1/s1

InChI Key

OIBXQBFLSXHTEZ-VQVTYTSYSA-N

Isomeric SMILES

C1=C([C@H]([C@@H]([C@H](C1=O)O)O)O)COP(=O)(O)O

Canonical SMILES

C1=C(C(C(C(C1=O)O)O)O)COP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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